molecular formula C24H22N4O3S B15086723 4-((4-(Benzyloxy)-3-methoxybenzylidene)amino)-3-(3-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione CAS No. 478257-94-2

4-((4-(Benzyloxy)-3-methoxybenzylidene)amino)-3-(3-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione

Cat. No.: B15086723
CAS No.: 478257-94-2
M. Wt: 446.5 g/mol
InChI Key: ZHPSZZSUZUNKQM-MFKUBSTISA-N
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Description

4-((4-(Benzyloxy)-3-methoxybenzylidene)amino)-3-(3-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a triazole ring, methoxy groups, and a benzyloxy substituent. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-(Benzyloxy)-3-methoxybenzylidene)amino)-3-(3-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione typically involves multiple steps. One common method includes the condensation of 4-benzyloxy-3-methoxybenzaldehyde with 3-methoxyphenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with thiocarbohydrazide under acidic conditions to yield the desired triazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-((4-(Benzyloxy)-3-methoxybenzylidene)amino)-3-(3-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the triazole ring to dihydrotriazole derivatives.

    Substitution: The methoxy and benzyloxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-((4-(Benzyloxy)-3-methoxybenzylidene)amino)-3-(3-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-((4-(Benzyloxy)-3-methoxybenzylidene)amino)-3-(3-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with various molecular targets. The triazole ring can interact with enzymes and proteins, inhibiting their activity. The methoxy and benzyloxy groups may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-(Benzyloxy)-3-methoxybenzylidene)amino)-3-phenyl-1H-1,2,4-triazole-5(4H)-thione
  • 4-((4-(Benzyloxy)-3-methoxybenzylidene)amino)-3-(4-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione

Uniqueness

The unique combination of the benzyloxy and methoxy groups in 4-((4-(Benzyloxy)-3-methoxybenzylidene)amino)-3-(3-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione enhances its chemical stability and biological activity compared to similar compounds

Properties

CAS No.

478257-94-2

Molecular Formula

C24H22N4O3S

Molecular Weight

446.5 g/mol

IUPAC Name

3-(3-methoxyphenyl)-4-[(E)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C24H22N4O3S/c1-29-20-10-6-9-19(14-20)23-26-27-24(32)28(23)25-15-18-11-12-21(22(13-18)30-2)31-16-17-7-4-3-5-8-17/h3-15H,16H2,1-2H3,(H,27,32)/b25-15+

InChI Key

ZHPSZZSUZUNKQM-MFKUBSTISA-N

Isomeric SMILES

COC1=CC=CC(=C1)C2=NNC(=S)N2/N=C/C3=CC(=C(C=C3)OCC4=CC=CC=C4)OC

Canonical SMILES

COC1=CC=CC(=C1)C2=NNC(=S)N2N=CC3=CC(=C(C=C3)OCC4=CC=CC=C4)OC

Origin of Product

United States

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